(3S)-3-(Propan-2-YL)pyrrolidine
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Overview
Description
(3S)-3-(Propan-2-YL)pyrrolidine: is a chiral organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a propan-2-yl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for preparing (3S)-3-(Propan-2-YL)pyrrolidine involves the asymmetric synthesis starting from a suitable chiral precursor. This can be achieved through catalytic asymmetric hydrogenation or other chiral induction methods.
Reductive Amination: Another approach involves the reductive amination of a suitable ketone with a chiral amine, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-3-(Propan-2-YL)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the propan-2-yl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry:
Chiral Building Block: (3S)-3-(Propan-2-YL)pyrrolidine is used as a chiral building block in the synthesis of complex organic molecules.
Ligand Synthesis: It serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.
Biology:
Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry:
Fine Chemicals: The compound is utilized in the production of fine chemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of (3S)-3-(Propan-2-YL)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3R)-3-(Propan-2-YL)pyrrolidine: The enantiomer of (3S)-3-(Propan-2-YL)pyrrolidine, with similar chemical properties but different biological activity.
N-Methylpyrrolidine: A structurally similar compound with a methyl group instead of a propan-2-yl group.
Pyrrolidine: The parent compound without any substituents.
Uniqueness: this compound is unique due to its chiral nature and the presence of the propan-2-yl group, which imparts specific chemical and biological properties. Its enantiomeric purity and ability to act as a chiral building block make it valuable in asymmetric synthesis and pharmaceutical applications.
Properties
IUPAC Name |
(3S)-3-propan-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHZPMOJWIBZCS-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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